Tau peptide 298-312 sequence and molecular weight
Tau peptide 298-312 sequence and molecular weight
The PHF6 Core & Inter-Repeat Interface
Executive Summary & Structural Definition
The Tau peptide 298-312 represents a critical structural motif located at the interface of the second microtubule-binding repeat (R2) and the third repeat (R3) of the full-length Tau protein (2N4R isoform). This fifteen-residue fragment is scientifically significant because it contains the PHF6 motif (VQIVYK) , the hexapeptide driver of pathological aggregation in Alzheimer’s disease and other tauopathies.
Unlike the isolated PHF6 hexapeptide, the 298-312 sequence includes the N-terminal "spacer" region (KHVPGGGS), which modulates the steric accessibility and aggregation kinetics of the amyloidogenic core. This makes it a superior model for screening small-molecule inhibitors that target the transition from random coil to
Physicochemical Profile[1][2][][4]
| Property | Specification |
| Sequence (One-Letter) | KHVPGGGSVQIVYKP |
| Sequence (Three-Letter) | Lys-His-Val-Pro-Gly-Gly-Gly-Ser-Val-Gln-Ile-Val-Tyr-Lys-Pro |
| Molecular Weight | 1565.81 Da |
| Molecular Formula | |
| Isoelectric Point (pI) | ~10.5 (Theoretical) |
| Net Charge (pH 7.4) | Positive (+2 to +3) |
| Solubility | Water, DMSO, HFIP |
| Purity Requirement | >95% (HPLC) for kinetic assays |
Biological Context & Mechanism
The Steric Zipper Hypothesis
The pathogenicity of Tau is driven by the transition of the Microtubule Binding Domain (MBD) from a soluble, disordered state into insoluble Paired Helical Filaments (PHFs). The 298-312 fragment encapsulates the PHF6 region (residues 306-311), which forms a "steric zipper"—a dry, tight interface between two
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The Spacer Role (298-305): The poly-glycine/proline-rich region (KHVPGGGS) acts as a flexible hinge. In the native state, this flexibility allows the microtubule-binding repeats to wrap around tubulin. In the pathological state, this region can facilitate the "folding back" of the peptide, exposing the hydrophobic VQIVYK residues to solvent, thereby triggering nucleation.
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Induction Requirement: Due to the high net positive charge (Lys298, His299, Lys311), this peptide repels itself at neutral pH. Aggregation in vitro typically requires an anionic cofactor (e.g., Heparin or Arachidonic Acid) to neutralize the charge and scaffold the amyloid assembly.
Experimental Workflow: A Self-Validating Protocol
Senior Scientist Note: The most common failure mode in Tau aggregation assays is "seeding bias." Synthetic peptides often contain pre-formed oligomers from the lyophilization process. The following protocol mandates a disaggregation step (HFIP) to ensure every assay starts from a monomeric baseline.
Phase A: Pre-treatment (Monomerization)
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Dissolution: Dissolve lyophilized peptide in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM. HFIP disrupts pre-existing hydrogen bonds, resetting the peptide to a random coil state.
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Incubation: Incubate at room temperature for 1 hour in a sealed vial (HFIP is volatile).
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Evaporation: Aliquot into microcentrifuge tubes and evaporate the HFIP using a SpeedVac or a stream of inert gas (
). This yields a peptide film. -
Storage: Store films at -80°C. Do not store in solution.
Phase B: Thioflavin T (ThT) Aggregation Assay
This assay measures the formation of cross-
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Rehydration: Dissolve the peptide film in sterile 10 mM HEPES (pH 7.4) or PBS to a 2x working concentration (e.g., 20
M). -
Inducer Preparation: Prepare Low Molecular Weight (LMW) Heparin (average MW ~5000 Da) in the same buffer.
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Plate Setup: In a black 96-well plate (clear bottom), combine:
-
50
L Peptide Solution (Final: 10 M) -
50
L Heparin/ThT Mix (Final: 10 M Heparin, 10 M ThT) -
Ratio Note: A 1:1 to 1:4 molar ratio of Heparin:Peptide is standard.
-
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Kinetics: Seal plate. Incubate at 37°C with orbital shaking (critical for fibril breakage and secondary nucleation). Read fluorescence (Ex: 440nm, Em: 485nm) every 10 minutes for 24-48 hours.
Visualization of Pathways
Diagram 1: The Aggregation Mechanism
This diagram illustrates the transition from the monomeric state (stabilized by the spacer) to the fibrillar state (driven by PHF6).
Caption: The aggregation pathway of Tau 298-312. The spacer region modulates the exposure of the PHF6 core, while anionic inducers (Heparin) overcome electrostatic repulsion to trigger nucleation.
Diagram 2: Experimental Workflow
This workflow ensures data integrity by removing seeding bias.
Caption: The "Self-Validating" protocol. HFIP pre-treatment is mandatory to eliminate pre-existing seeds, ensuring that observed kinetics reflect de novo aggregation.
Drug Discovery Applications
The 298-312 peptide is an ideal substrate for High-Throughput Screening (HTS) because it retains the minimal structural requirements for aggregation without the complexity of the full-length protein.
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Inhibitor Screening: Compounds are screened for their ability to extend the "Lag Phase" (nucleation inhibition) or reduce the "Plateau Height" (fibril reduction).
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Seeding Assays: Pre-formed fibrils of 298-312 can be sonicated and used to seed the aggregation of full-length Tau (Tau-441), validating the "prion-like" spread mechanism.
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Structure-Activity Relationship (SAR): Because the sequence is short, derivatives can be easily synthesized (e.g., N-methylated variants) to pinpoint exactly which residues (likely I308 or Y310) are essential for inhibitor binding.
References
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von Bergen, M., et al. (2000). Assembly of
protein into Alzheimer paired helical filaments depends on a local sequence motif ( VQIVYK ) forming structure. Proceedings of the National Academy of Sciences, 97(10), 5129–5134. Link -
Friedhoff, P., et al. (1998). A short fragment of
protein forms amyloid fibrils in the presence of heparin. Biochemistry, 37(28), 10223–10230. Link -
Seidler, P. M., et al. (2022). Structure-based discovery of small molecules that disaggregate Alzheimer’s disease tissue-derived tau fibrils. Nature Communications, 13, 5451. Link
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AbMole BioScience. Tau Peptide (298-312) Product Datasheet. Link
Sources
- 1. Effects of All-Atom Molecular Mechanics Force Fields on Amyloid Peptide Assembly: The Case of PHF6 Peptide of Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Aggregation Propensity of PHF6 Peptide Segments of the Tau Protein Using Ion Mobility Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
